molecular formula C20H21N3O4S2 B2778952 N-(2-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922100-57-0

N-(2-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2778952
CAS RN: 922100-57-0
M. Wt: 431.53
InChI Key: GSZSVRKZVPFTCC-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as MBMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

  • Cytotoxic Activity : A study by Ding et al. (2012) found that compounds similar to N-(2-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide demonstrated cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231.

  • Photodynamic Therapy : Research by Pişkin et al. (2020) on derivatives of similar compounds indicated their potential in photodynamic therapy for cancer treatment, highlighting their good fluorescence properties and high singlet oxygen quantum yield.

  • Anticonvulsant Agents : A study by Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety and evaluated them as anticonvulsant agents. Some compounds showed significant anticonvulsive effects.

  • Antimalarial and COVID-19 Research : Fahim and Ismael (2021) investigated sulfonamide derivatives for their antimalarial activity and potential against COVID-19, utilizing computational calculations and molecular docking studies.

  • Hydrogen Bonding and Photophysical Properties : Balijapalli et al. (2017) studied N-(benzo[d]thiazol-2-yl) acetamide crystals to understand their hydrogen bonding and photophysical properties, which are significant for materials science applications.

  • Metabolic Stability in Drug Development : Stec et al. (2011) explored phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, focusing on improving metabolic stability, a crucial aspect in drug development.

  • Antiviral and Antibacterial Activities : Tang et al. (2019) designed and synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety, showing significant antiviral and antibacterial activities.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-7-9-17(10-8-14)29(25,26)23-20-22-16(13-28-20)11-19(24)21-12-15-5-3-4-6-18(15)27-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZSVRKZVPFTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

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